molecular formula C16H23FN2O B4034397 2-ETHYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE

2-ETHYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B4034397
M. Wt: 278.36 g/mol
InChI Key: AYSMRJSEJUYKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a butanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-ETHYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the fluorophenyl group plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine
  • 2-substituted chiral piperazines

Uniqueness

2-ETHYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it different from other piperazine derivatives, which may have different substituents and, consequently, different activities .

Properties

IUPAC Name

2-ethyl-1-[4-(4-fluorophenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-3-13(4-2)16(20)19-11-9-18(10-12-19)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSMRJSEJUYKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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